An In-depth Technical Guide to 3-(Bromomethyl)cyclohexene (CAS 34825-93-9)
An In-depth Technical Guide to 3-(Bromomethyl)cyclohexene (CAS 34825-93-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Bromomethyl)cyclohexene is a bifunctional organic molecule featuring both a reactive allylic bromide and a versatile cyclohexene ring. This unique structural combination makes it a valuable intermediate in synthetic organic chemistry, with significant potential in the fields of pharmaceutical development and materials science. This guide provides a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, grounded in mechanistic principles and established experimental protocols. We delve into the causality behind synthetic strategies and reaction pathways, offering field-proven insights for its effective utilization in research and development.
Core Properties and Specifications
3-(Bromomethyl)cyclohexene is an organic compound that serves as a versatile building block due to its dual reactivity.[1] A thorough understanding of its fundamental properties is critical for its handling, storage, and application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 34825-93-9 | [2] |
| IUPAC Name | 3-(bromomethyl)cyclohexene | [2] |
| Synonyms | 3-(Bromomethyl)cyclohex-1-ene | [2] |
| Molecular Formula | C₇H₁₁Br | [2] |
| Molecular Weight | 175.07 g/mol | [2] |
| Canonical SMILES | C1CC=CC(C1)CBr | [2] |
| InChI Key | NRDIHSPUUCHBQG-UHFFFAOYSA-N | [2] |
Note: Specific experimental data for physical properties like boiling point and density are not widely published for this exact CAS number. Data for analogous compounds such as 3-bromocyclohexene (b.p. 57-58 °C/12 mmHg) should be used as a cautious estimate.
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 3-(Bromomethyl)cyclohexene involves the allylic bromination of a suitable precursor. While several starting materials could be envisioned, the reaction of 4-methylcyclohexene with N-Bromosuccinimide (NBS) is the most logical and commonly employed strategy in principle.
The Rationale for Allylic Bromination with NBS
The core challenge in synthesizing allylic bromides from alkenes is preventing the competitive electrophilic addition of bromine across the double bond. The Wohl-Ziegler reaction, which utilizes NBS in the presence of a radical initiator (e.g., light (hν) or AIBN/benzoyl peroxide) in a non-polar solvent like carbon tetrachloride (CCl₄), elegantly solves this problem.[3][4]
Causality of Reagent Choice:
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N-Bromosuccinimide (NBS): NBS serves as a source of a constant, low concentration of molecular bromine (Br₂).[3] It reacts with trace amounts of HBr generated during the reaction to produce Br₂, ensuring the bromine concentration remains too low for significant electrophilic addition but sufficient to sustain the radical chain reaction.[3]
-
Radical Initiator (hν or AIBN): Light or a chemical initiator is required to generate the initial bromine radical (Br•) via homolytic cleavage of the Br-Br bond, kicking off the chain reaction.[3][5]
-
Non-Polar Solvent (CCl₄): An inert, non-polar solvent is crucial. Polar solvents could promote ionic pathways, leading to unwanted side reactions.
Reaction Mechanism: A Free-Radical Chain Process
The synthesis proceeds via a well-established free-radical chain mechanism involving three key stages: initiation, propagation, and termination.[5]
-
Initiation: The reaction is initiated by the homolytic cleavage of the Br-Br bond, forming two bromine radicals (Br•).[3]
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from one of the allylic positions of 4-methylcyclohexene. This is the rate-determining step and preferentially occurs at the allylic position due to the lower bond dissociation energy of allylic C-H bonds (~88 kcal/mol) compared to vinylic or alkyl C-H bonds.[3] This abstraction generates a resonance-stabilized allylic radical.
-
The allylic radical can exist as two major resonance contributors. This delocalization is key to its stability and influences the product distribution.
-
This allylic radical then reacts with a molecule of Br₂ (supplied by the NBS/HBr reaction) to form the allylic bromide product and a new bromine radical, which continues the chain.[3]
-
-
Termination: The chain reaction concludes when two radicals combine.
dot
Caption: Free-radical mechanism for allylic bromination.
Experimental Protocol: Synthesis from 4-Methylcyclohexene
This protocol is a representative procedure adapted from established methods for allylic bromination.[4]
Materials:
-
4-Methylcyclohexene
-
N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylcyclohexene (1.0 eq) and anhydrous CCl₄.
-
Reagent Addition: Add recrystallized NBS (1.1 eq) and a catalytic amount of AIBN (~0.02 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. The reaction can be monitored by observing the consumption of the dense NBS, which will be replaced by the less dense succinimide floating at the surface upon completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated Na₂SO₃ solution (to remove any remaining Br₂), saturated NaHCO₃ solution, and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by vacuum distillation to yield 3-(Bromomethyl)cyclohexene as a colorless oil.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of starting material and undesired side-products like dibrominated compounds.
Chemical Reactivity and Synthetic Utility
The synthetic value of 3-(Bromomethyl)cyclohexene stems from its two distinct reactive sites: the C-Br bond and the C=C double bond. This allows for a diverse range of subsequent transformations.
dot
Caption: Key reaction pathways of 3-(Bromomethyl)cyclohexene.
Nucleophilic Substitution
The bromomethyl group is an excellent electrophilic site. The C-Br bond can be readily cleaved by a wide range of nucleophiles.
Mechanistic Insight: As a secondary allylic halide, it can undergo substitution via both Sₙ1 and Sₙ2 pathways.[6]
-
Sₙ1 Pathway: Is favored in polar, protic solvents. The departure of the bromide leaving group generates a secondary carbocation that is significantly stabilized by resonance with the adjacent double bond.[7][8] This delocalization of positive charge lowers the activation energy for carbocation formation, making the Sₙ1 pathway competitive with that of tertiary halides.[7]
-
Sₙ2 Pathway: Is favored with strong, non-bulky nucleophiles in polar, aprotic solvents.
This reactivity allows for the introduction of diverse functional groups, such as hydroxyls (hydrolysis), alkoxides (Williamson ether synthesis), amines, and cyanides.
Electrophilic Addition
The double bond in the cyclohexene ring is susceptible to attack by electrophiles. For instance, reaction with HBr or Br₂ under ionic conditions will lead to addition products.[9] This reaction breaks the π-bond and forms new single bonds to the electrophile and nucleophile. It is important to distinguish these ionic conditions from the radical conditions used during the synthesis of the molecule itself.
Elimination Reactions
When treated with a strong, non-nucleophilic base, 3-(Bromomethyl)cyclohexene can undergo an E2 elimination reaction to form a conjugated diene system, such as 3-methylenecyclohexene or a related isomer.
Applications in Drug Discovery and Materials Science
The true value of 3-(Bromomethyl)cyclohexene lies in its role as a versatile intermediate for constructing more complex molecular architectures.
-
Pharmaceutical Scaffolding: Halogenated building blocks are fundamental in medicinal chemistry. The bromomethyl group serves as a reactive handle to connect the cyclohexene scaffold to other molecular fragments, such as heterocyclic amines or aromatic rings, which are common motifs in active pharmaceutical ingredients (APIs). While direct applications are proprietary, its structure is analogous to intermediates used in the synthesis of kinase inhibitors and GPCR modulators, where a lipophilic carbocyclic ring is often a desirable feature.
-
Agrochemicals: Similar to its pharmaceutical applications, this compound can serve as a precursor for novel pesticides and herbicides.[10]
-
Materials Science: The presence of a double bond allows for its use as a monomer in polymerization reactions. Furthermore, the bromomethyl group can be used to functionalize surfaces or other polymer backbones, imparting specific chemical properties to a material.[1]
Spectroscopic Characterization Protocol
| Technique | Expected Features |
| ¹H NMR | - Vinylic Protons (-CH=CH-): Two distinct signals in the downfield region (~5.5-6.0 ppm), appearing as multiplets. - Allylic Proton (-CH-CBr): A multiplet in the region of ~4.0-4.5 ppm, deshielded by the adjacent bromine. - Bromomethyl Protons (-CH₂Br): A doublet or multiplet around ~3.3-3.8 ppm. - Other Ring Protons: A series of complex multiplets in the upfield region (~1.5-2.5 ppm). |
| ¹³C NMR | - Vinylic Carbons (-C=C-): Two signals in the olefinic region (~120-135 ppm). - Carbon Bearing Bromine (-CH-CBr): A signal around ~50-60 ppm. - Bromomethyl Carbon (-CH₂Br): A signal around ~35-45 ppm. - Other sp³ Carbons: Signals in the aliphatic region (~20-40 ppm). |
| IR Spectroscopy | - C=C Stretch: A weak to medium absorption band around 1640-1660 cm⁻¹. - =C-H Stretch: A sharp band just above 3000 cm⁻¹ (e.g., ~3020-3050 cm⁻¹). - C-H Stretch (sp³): Sharp bands just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹). - C-Br Stretch: An absorption in the fingerprint region, typically around 500-650 cm⁻¹. |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, in an approximate 1:1 ratio due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. For C₇H₁₁Br, this would appear at m/z ≈ 174 and 176. - Fragmentation: A prominent peak corresponding to the loss of Br• (M-79/M-81), resulting in a fragment at m/z = 95. |
Safety and Handling
Hazard Profile: Based on GHS classifications for similar compounds, 3-(Bromomethyl)cyclohexene should be handled as a hazardous substance.[2]
-
Physical Hazards: Combustible liquid.
-
Health Hazards: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
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- (2025, March 3). (Bromomethyl)
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